An In-depth Technical Guide to 5-Chloronaphthalene-1-sulfonyl chloride (CAS 6291-07-2)
An In-depth Technical Guide to 5-Chloronaphthalene-1-sulfonyl chloride (CAS 6291-07-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloronaphthalene-1-sulfonyl chloride (CAS Number: 6291-07-2), a versatile chemical intermediate with applications in organic synthesis, proteomics research, and as a derivatizing agent for analytical purposes. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and outlines experimental protocols for its use. Safety information and key applications are also discussed to provide a thorough resource for laboratory professionals.
Chemical and Physical Properties
5-Chloronaphthalene-1-sulfonyl chloride is a yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 6291-07-2 | [1][2][3] |
| Molecular Formula | C₁₀H₆Cl₂O₂S | [1][2][3] |
| Molecular Weight | 261.12 g/mol | [1][3] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 94-95 °C | [1] |
| Boiling Point | 375.4 °C at 760 mmHg | [1] |
| Density | 1.516 g/cm³ | [1] |
| Flash Point | 180.9 °C | [1] |
Spectral Data
Reference NMR Data for a Structurally Similar Compound (Naphthalene Derivative)
The following data, obtained from a supporting information document for a related naphthalene compound, can serve as a reference for interpreting the spectra of 5-Chloronaphthalene-1-sulfonyl chloride. The presence of the chloro-substituent at the 5-position will induce predictable shifts in the aromatic region of the spectrum.
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR (400 MHz, CDCl₃) | 7.88 – 7.80 (m, 2H), 7.77 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 2.0 Hz, 1H), 7.54 – 7.41 (m, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.06 – 6.97 (m, 1H), 6.95 – 6.88 (m, 1H), 6.82 (t, J = 7.3 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | 145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, 124.40, 120.12, 118.81, 116.23 |
Note: This data is for a related compound and should be used for comparative purposes only.
Synthesis and Reactivity
General Synthesis of Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides are commonly synthesized via the chlorosulfonation of the corresponding aromatic compound. A general and adaptable protocol for this transformation is the reaction of the parent aromatic compound with chlorosulfonic acid.[5]
Experimental Protocol: General Synthesis of an Aryl Sulfonyl Chloride
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of 5-Chloronaphthalene-1-sulfonyl chloride with appropriate safety precautions.
Materials:
-
Aromatic precursor (e.g., 1-chloronaphthalene)
-
Chlorosulfonic acid (freshly distilled is recommended)[5]
-
Ice
-
Water
-
Benzene (for recrystallization)
-
Round-bottomed flask with a mechanical stirrer
-
Cooling bath
-
Suction funnel and filter paper
-
Mortar and pestle
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and placed in a cooling bath, add the chlorosulfonic acid.[5]
-
Cool the chlorosulfonic acid to approximately 12–15 °C.[5]
-
Gradually add the aromatic precursor to the cooled chlorosulfonic acid over a period of about fifteen minutes, maintaining the temperature at approximately 15 °C.[5] Note: This reaction evolves significant amounts of hydrogen chloride gas and must be performed in a well-ventilated fume hood.[5]
-
After the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion.[5] The disappearance of gas bubbles indicates the reaction is complete.[5]
-
Carefully and slowly pour the syrupy liquid reaction mixture into a beaker containing crushed ice with constant stirring.[5] This step should also be performed in a fume hood.
-
The solid sulfonyl chloride will precipitate out of the solution. Collect the solid product by suction filtration and wash it with cold water.[5]
-
For purification, the crude product can be dried and then recrystallized from a suitable solvent such as dry benzene.[5]
Caption: General workflow for the synthesis of 5-Chloronaphthalene-1-sulfonyl chloride.
Reactivity and Formation of Sulfonamides
The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reactivity is the basis for its application as a derivatizing agent.
Applications in Research and Drug Development
5-Chloronaphthalene-1-sulfonyl chloride is a valuable reagent in several areas of scientific research and drug development.
Derivatizing Agent for HPLC Analysis
Due to its naphthalene moiety, which is a chromophore and fluorophore, 5-Chloronaphthalene-1-sulfonyl chloride can be used as a pre-column derivatizing agent to enhance the detection of compounds containing primary and secondary amine groups by High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors.[6] This is particularly useful for the analysis of amino acids, peptides, and pharmaceuticals that lack a strong chromophore.[6]
Experimental Protocol: Derivatization of an Amine for HPLC Analysis
Disclaimer: This is a generalized protocol. Optimization of reaction conditions, stoichiometry, and HPLC method parameters is essential for specific applications.
Materials:
-
Analyte containing a primary or secondary amine
-
5-Chloronaphthalene-1-sulfonyl chloride
-
Aprotic solvent (e.g., acetonitrile, acetone)
-
Aqueous buffer (e.g., sodium bicarbonate, pH 9)
-
HPLC system with UV or fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the analyte in the aqueous buffer.
-
Derivatizing Agent Solution: Prepare a solution of 5-Chloronaphthalene-1-sulfonyl chloride in the aprotic solvent.
-
Reaction: Add an excess of the derivatizing agent solution to the analyte solution. Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes). The optimal temperature and time will need to be determined experimentally.
-
Quenching: Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to react with the excess sulfonyl chloride.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.
Caption: Workflow for pre-column derivatization of amines for HPLC analysis.
Intermediate in Organic Synthesis
The reactivity of the sulfonyl chloride group makes this compound a useful building block in organic synthesis. The resulting sulfonamides are often stable and can be found in a variety of biologically active molecules.
Safety Information
5-Chloronaphthalene-1-sulfonyl chloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloronaphthalene-1-sulfonyl chloride is a valuable and versatile reagent for researchers in chemistry and drug development. Its utility as a derivatizing agent for enhancing analytical detection and as an intermediate in the synthesis of complex molecules makes it an important tool in the laboratory. Proper understanding of its properties, synthesis, reactivity, and safe handling procedures is crucial for its effective and safe utilization. This technical guide provides a foundational understanding to aid researchers in incorporating this compound into their experimental workflows.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. 5-chloronaphthalene-1-sulfonyl chloride - Amerigo Scientific [amerigoscientific.com]
- 4. 6291-07-2|5-Chloronaphthalene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. journalajacr.com [journalajacr.com]
